molecular formula C12H26O4S B12787310 1-Hydroxy-1-dodecanesulfonic acid CAS No. 7596-15-8

1-Hydroxy-1-dodecanesulfonic acid

Cat. No.: B12787310
CAS No.: 7596-15-8
M. Wt: 266.40 g/mol
InChI Key: RVKLXMNYCBBYDL-UHFFFAOYSA-N
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Description

1-Hydroxy-1-dodecanesulfonic acid is an organic compound with the molecular formula C12H26O4S. It is a sulfonic acid derivative with a hydroxyl group attached to the first carbon of the dodecane chain. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-1-dodecanesulfonic acid can be synthesized through the sulfonation of dodecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where dodecanol is reacted with sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the sulfonic acid. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-dodecanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of dodecanone or dodecanoic acid.

    Reduction: Formation of dodecyl sulfonate or dodecyl sulfinate.

    Substitution: Formation of dodecyl halides or dodecyl ethers.

Scientific Research Applications

1-Hydroxy-1-dodecanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1-hydroxy-1-dodecanesulfonic acid is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The sulfonic acid group interacts with water molecules, while the hydrophobic dodecane chain interacts with non-polar substances, facilitating the formation of micelles and emulsions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-dodecanesulfonic acid: Similar structure but with the hydroxyl group on the second carbon.

    Sodium 1-dodecanesulfonate: The sodium salt form of 1-hydroxy-1-dodecanesulfonic acid.

    1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-: Contains an additional keto group.

Uniqueness

This compound is unique due to its specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct surfactant properties. Its ability to form stable micelles and emulsions makes it particularly valuable in various industrial and research applications.

Properties

CAS No.

7596-15-8

Molecular Formula

C12H26O4S

Molecular Weight

266.40 g/mol

IUPAC Name

1-hydroxydodecane-1-sulfonic acid

InChI

InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12(13)17(14,15)16/h12-13H,2-11H2,1H3,(H,14,15,16)

InChI Key

RVKLXMNYCBBYDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(O)S(=O)(=O)O

Origin of Product

United States

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